

# Comprehensive Technical Guide: Avasimibe

## Pharmacokinetics and Mechanisms

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### Compound Focus: Avasimibe

CAS No.: 166518-60-1

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## Drug Overview and Development Status

**Avasimibe** (codename CI-1011) is a synthetic inhibitor of sterol O-acyltransferases (SOAT1 and SOAT2, also known as ACAT1 and ACAT2) that was originally developed by Parke-Davis (later Pfizer) as a potential **lipid-lowering agent** and treatment for **atherosclerosis**. The first description of **avasimibe** was published in 1996, with clinical trials commencing in 1997. [1] Despite promising early research, development was halted in 2003 due to a **high interaction potential** with other medicines and concerning clinical trial results showing it had no favorable effect on atherosclerosis while actually **increasing LDL cholesterol levels** significantly. [1] [2] The drug has never been marketed or used outside clinical trials. [1]

In recent years, **avasimibe** has experienced renewed interest in the research community due to its potential **antitumor utility** through mechanisms distinct from its original cholesterol-related targets. [1] Several preclinical studies have demonstrated promising anticancer effects across various tumor types, including prostate, bladder, pancreatic, lung, and colon cancers. [3] [4] [5] Additional research has explored its potential application in allergic asthma and bacterial infections, though these remain in early investigative stages. [6]

## Pharmacokinetic Parameters and Properties

## Quantitative Pharmacokinetic Data

Table 1: Comprehensive Pharmacokinetic Parameters of **Avasimibe**

Parameter	Value	Conditions/Notes	Reference
<b>Absorption</b>			
Food Effect (High-fat meal)	Increased absorption	↑ Peak serum concentration & AUC	[1]
<b>Distribution</b>			
Molecular Formula	C <sub>29</sub> H <sub>43</sub> NO <sub>4</sub> S	-	[1]
Molecular Weight	501.73 g·mol <sup>-1</sup>	-	[1]
<b>Metabolism</b>			
Primary Metabolizing Enzymes	CYP3A4, CYP2C9	Hepatic metabolism	[1]
Pregnane X Receptor	Potent activator	EC <sub>50</sub> values in nM range	[7]
CYP3A4 Induction	3-6 fold increase	Measured by midazolam clearance	[7]
<b>Elimination</b>			
Half-Life	15-24 hours	-	[1]
Fecal Excretion	Predominant route	Primary elimination pathway	[1]
Renal Excretion	<2%	Minimal renal clearance	[1]

Table 2: Drug Interaction Profile of **Avasimibe**

Interaction Type	Effect	Clinical Impact	Reference
<b>CYP3A4 Substrates</b> (e.g., midazolam)	3-6 fold increase in oral clearance	Significant reduction in exposure	[7]
<b>P-glycoprotein Substrates</b> (e.g., digoxin)	40% decrease in AUC	Reduced systemic exposure	[7]
<b>CYP450 Inhibition</b>	IC <sub>50</sub> values: 1.6-20.7 μM	Substrate-dependent inhibition	[7]

## Pharmacokinetic Characteristics Summary

**Avasimibe** demonstrates **complex pharmacokinetics** characterized by significant food effects and extensive metabolism. Administration with food, particularly high-fat meals, substantially enhances its oral bioavailability as evidenced by increases in both peak serum concentration (C<sub>max</sub>) and area under the curve (AUC). [1] The drug undergoes **hepatic metabolism** primarily via CYP3A4 and CYP2C9 isoenzymes, resulting in an elimination half-life of 15-24 hours that supports once-daily dosing. [1]

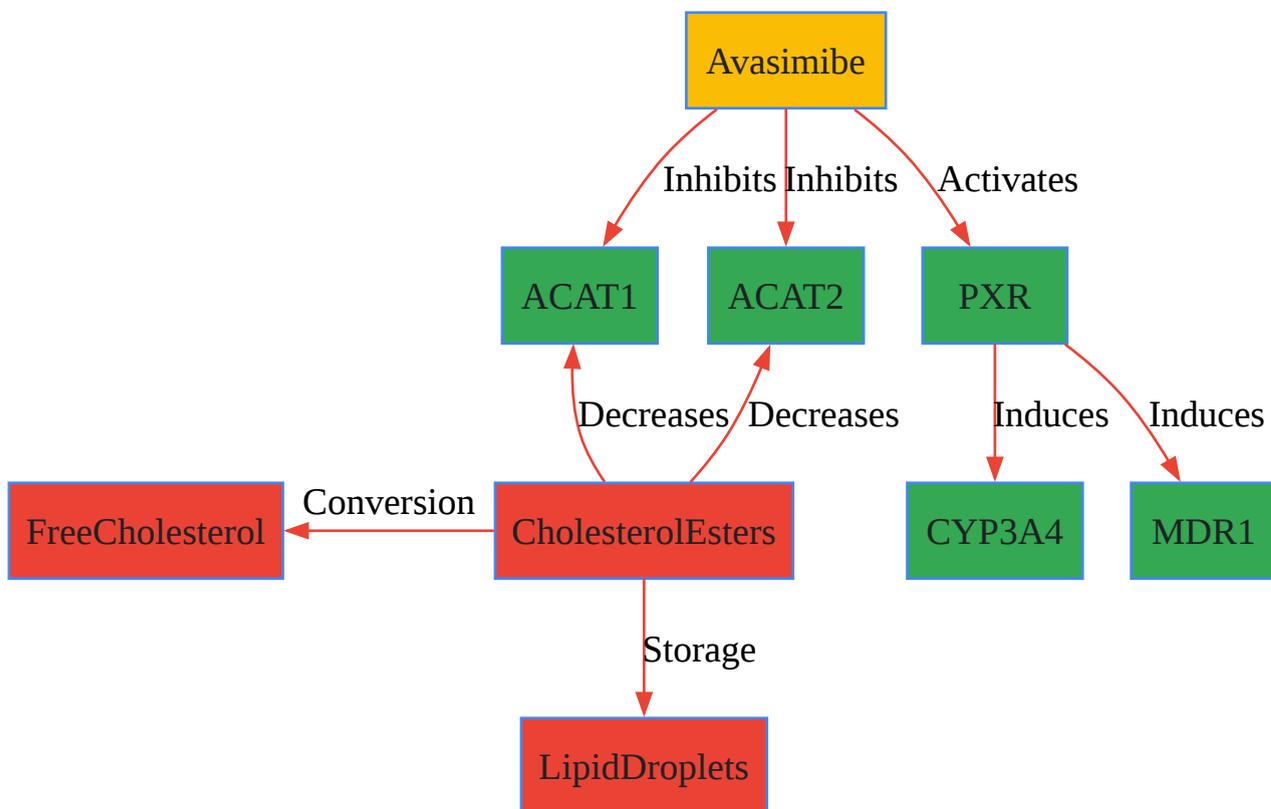
A particularly noteworthy pharmacokinetic aspect of **avasimibe** is its **dual interaction** with cytochrome P450 enzymes—acting as both an inducer and inhibitor. [1] [7] It functions as a potent activator of the pregnane X receptor (PXR), subsequently inducing the expression of CYP3A4 and P-glycoprotein. [7] Concurrently, it directly inhibits several CYP450 isoenzymes including CYP1A2, CYP2C9, and CYP2C19. [1] This complex induction/inhibition profile creates significant potential for drug-drug interactions, which was a major factor in the discontinuation of its development for cardiovascular indications.

The **excretion profile** of **avasimibe** is predominantly fecal, with less than 2% of the administered dose recovered in urine, indicating minimal renal elimination. [1]

## Mechanism of Action and Signaling Pathways

### Primary Pharmacological Mechanisms

**Avasimibe**'s primary molecular targets are sterol O-acyltransferases **SOAT1** and **SOAT2** (also known as ACAT1 and ACAT2), which are enzymes responsible for catalyzing the esterification of cholesterol. [1] This enzymatic conversion facilitates the storage of cholesterol esters within intracellular lipid droplets, serving as a key regulatory mechanism for maintaining cholesterol homeostasis in cells. [3] By inhibiting this process, **avasimibe** causes intracellular accumulation of free cholesterol, which can induce endoplasmic reticulum stress and ultimately lead to apoptosis in sensitive cells. [4]



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*Figure 1: Avasimibe's Dual Mechanisms of ACAT Inhibition and PXR Activation*

Beyond its direct effects on cholesterol metabolism, **avasimibe** demonstrates a **multifaceted mechanism** of action that explains both its therapeutic potential and its significant drug interaction profile. The drug is a potent activator of the **pregnane X receptor (PXR)**, a nuclear receptor that functions as a master regulator of xenobiotic metabolism. [7] PXR activation leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes and transporters, including CYP3A4 and P-glycoprotein (MDR1). This induction capability is remarkably potent—clinical studies demonstrated 3-6 fold increases in midazolam (CYP3A4 substrate) clearance and a 40% decrease in digoxin (P-glycoprotein substrate) exposure. [7]

## Cancer-Specific Mechanisms

In cancer research, **avasimibe**'s antitumor effects appear to involve additional signaling pathways beyond cholesterol modulation:

- **PPAR $\gamma$  Activation:** In bladder cancer models, **avasimibe** treatment upregulated PPAR $\gamma$  at both transcriptional and protein levels, inducing G1-phase cell cycle arrest. This effect was reversible with the PPAR $\gamma$  antagonist GW9662, confirming pathway involvement. [4] [8]
- **E2F-1 Signaling:** In prostate cancer, **avasimibe** suppressed proliferation and metastasis via the E2F-1 signaling pathway, with knockdown experiments demonstrating that E2F-1 is required for these antitumor effects. [5]
- **Wnt/ $\beta$ -Catenin Pathway:** In asthma models, **avasimibe** alleviated airway epithelial barrier disruption by suppressing the Wnt/ $\beta$ -catenin signaling pathway, representing a completely different mechanism from its cholesterol effects. [6]

## Experimental Protocols and Methodologies

### In Vitro Metabolic and Induction Studies

#### Primary Human Hepatocyte Model for CYP Induction:

- **Cell System:** Primary human hepatocytes from qualified donors, cultured in appropriate maintenance media. [7]
- **Treatment Protocol:** **Avasimibe** dissolved in DMSO applied across concentration range (typically 0.1-10  $\mu$ M) for 48-72 hours, with rifampin as positive control and vehicle as negative control. [7]
- **Endpoint Measurements:** CYP3A4 activity measured using substrate-specific probes (testosterone, midazolam, felodipine); mRNA expression by microarray or RT-PCR; immunoreactive protein by Western blot. [7]
- **Data Analysis:** EC<sub>50</sub> values calculated from dose-response curves; induction potential compared to reference inducer rifampin. [7]

#### Transient Transfection Assay for PXR Activation:

- **Cell Lines:** CV-1 or HepG2 cells co-transfected with hPXR expression vector and reporter construct containing PXR response elements. [7]
- **Controls:** Include rifampin as reference PXR activator and vehicle controls. [7]
- **Luciferase Assay:** Measure reporter activity 24-48 hours after **avasimibe** treatment to quantify PXR activation. [7]

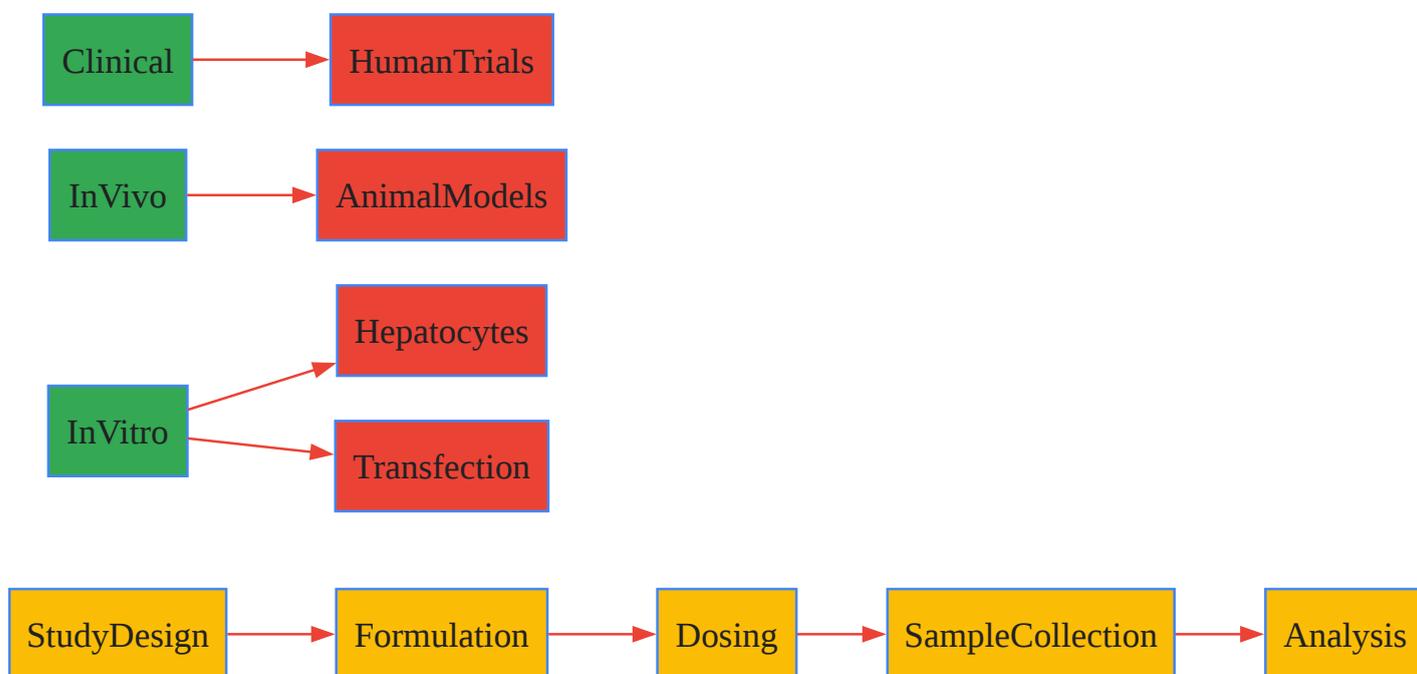
## In Vivo Pharmacokinetic Studies

### Bioavailability and Tissue Distribution Protocol:

- **Formulation:** For intravenous administration, **avasimibe** encapsulated in Human Serum Albumin (HSA) nanoparticles to enhance water solubility (10 wt% loading optimal). [3]
- **Animal Models:** Miniature pigs for lipid metabolism studies; mouse xenograft models for antitumor efficacy. [9] [3]
- **Dosing:** Oral doses of 10-25 mg/kg/day in pigs; intravenous administration of avasimin (HSA-encapsulated) in mice. [9] [3]
- **Sample Collection:** Serial blood samples for plasma concentration-time curves; tissue collection at endpoint for distribution analysis. [3]
- **Analytical Method:** HPLC analysis for drug concentration; mass spectrometry for metabolite identification. [3]

### Oral Fat Challenge Protocol:

- **Study Design:** Miniature pigs (n=9/group) administered oral fat load (2 g fat/kg) containing retinol after 28 days of **avasimibe** treatment. [9]
- **Kinetic Analysis:** Plasma retinyl palmitate metabolism parameters determined by multi-compartmental modeling using SAAM II software. [9]
- **Endpoint Measurements:** TRL triglyceride concentrations, AUC calculations, fractional clearance rates. [9]



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Figure 2: Experimental Workflow for **Avasimibe** Pharmacokinetic Studies

## Analytical Methodologies

### Chromatographic Methods:

- **HPLC Analysis:** For determining **avasimibe** concentration in biological samples and formulation quality control. [3]
- **Mass Spectrometry:** For comprehensive metabolite profiling and identification of **avasimibe** metabolites in plasma and tissues. [3]

### Binding Studies:

- **Circular Dichroism Spectroscopy:** To characterize **avasimibe** binding to Human Serum Albumin by monitoring changes in  $\alpha$ -helical content at 208 nm and 222 nm. [3]
- **Fluorescence Quenching:** To determine binding affinity and identify binding site on HSA using Trp-214 fluorescence. [3]
- **Competitive Binding:** Warfarin displacement experiments to confirm binding site location (subdomain IIA). [3]

## Research Applications and Repurposing Potential

### Oncology Applications

The most promising repurposing potential for **avasimibe** lies in **oncology**, where multiple preclinical studies have demonstrated efficacy across various cancer types:

- **Prostate Cancer:** **Avasimibe** suppresses tumor proliferation and metastasis via the E2F-1 signaling pathway, inducing G1-phase cell cycle arrest and inhibiting epithelial-mesenchymal transition. [5] In xenograft models, **avasimibe** treatment significantly suppressed tumor growth and reduced lung metastasis. [5]
- **Bladder Cancer:** **Avasimibe** inhibits ACAT1, significantly up-regulated in BLCA, leading to reduced proliferation and migration capabilities, ROS production increase, and G1-phase cell cycle arrest through PPAR $\gamma$  activation. [4] [8]
- **Pancreatic, Lung, and Colon Cancers:** Nanoformulated **avasimibe** (avasimin) significantly reduced cholesteryl ester storage in lipid droplets across multiple cancer cell lines, elevating intracellular free cholesterol levels leading to apoptosis and suppressed proliferation. [3]

### Other Potential Applications

- **Allergic Asthma:** **Avasimibe** alleviates disruption of the airway epithelial barrier by suppressing the Wnt/ $\beta$ -catenin signaling pathway, independent of its cholesterol-modulating effects. [6]
- **Bacterial Infections:** Preliminary research suggests potential for preventing or treating bacterial infections by decreasing bacterial virulence, though this remains in early investigative stages. [1]

## Conclusion and Future Perspectives

**Avasimibe** presents a **compelling case** of a drug candidate whose development was halted for its original indications but continues to show significant promise in new therapeutic areas. Its complex pharmacokinetic

profile, particularly its potent PXR activation and resulting drug interaction potential, rendered it unsuitable for chronic administration in cardiovascular patients who typically require multi-drug regimens. However, this limitation may be less consequential in oncology applications, particularly for short-term treatment protocols or when used in combination with chemotherapeutic agents that don't interact with the CYP3A4 or P-glycoprotein pathways.

The ongoing research into **avasimibe**'s repurposing, particularly in oncology, highlights the importance of understanding **complete pharmacological profiles** even for "failed" drug candidates. The nanoformulation approaches developed to enhance **avasimibe**'s delivery, such as the Human Serum Albumin-encapsulated "avasimin," [3] represent promising strategies to overcome the compound's inherent solubility limitations and potentially enhance its therapeutic index in new applications.

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